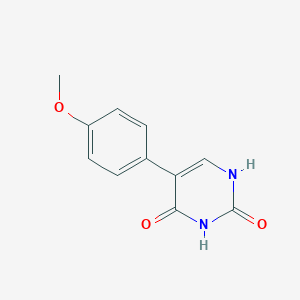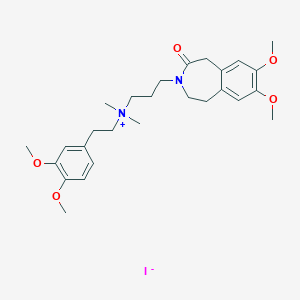
N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide, also known as DTBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. DTBZ is a benzazepine derivative that acts as a selective ligand for the vesicular monoamine transporter 2 (VMAT2), a protein that plays a crucial role in the storage and release of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.
作用机制
N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide acts as a selective ligand for VMAT2, binding to the protein and inhibiting the uptake of monoamine neurotransmitters into synaptic vesicles. This results in a decrease in the storage and release of monoamine neurotransmitters, leading to a reduction in neurotransmitter signaling. N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide has been shown to have a higher affinity for VMAT2 in dopaminergic neurons, making it particularly useful in the study of dopamine-related neurological disorders.
生化和生理效应
N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to reduce dopamine release in the striatum, a brain region involved in motor control, and to decrease serotonin release in the raphe nuclei, a brain region involved in mood regulation. N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide has also been shown to reduce the density of VMAT2 in the brain, indicating a decrease in the number of monoamine-containing synaptic vesicles.
实验室实验的优点和局限性
N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide has several advantages as a research tool. It is highly selective for VMAT2, making it a useful tool for investigating monoamine neurotransmitter systems. It is also relatively stable and easy to synthesize, making it readily available for use in research. However, N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide has some limitations. It has a relatively short half-life, which limits its use in longitudinal studies. It is also a radioligand, which requires the use of specialized imaging equipment and procedures.
未来方向
There are several future directions for research on N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide. One area of interest is the use of N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide PET imaging to investigate the effects of environmental factors on monoamine neurotransmitter systems. Another area of interest is the development of new ligands for VMAT2 with improved selectivity and longer half-lives. Additionally, N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide may have potential applications in the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia.
合成方法
N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The most common method involves the condensation of 3,4-dimethoxyphenylacetic acid with 1,2,3,4-tetrahydro-7,8-dimethoxy-3-benzazepin-2-one, followed by the quaternization of the resulting compound with dimethylamine and iodomethane.
科学研究应用
N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide has been extensively studied in scientific research due to its potential applications in the field of neuroscience. It has been used as a radioligand in positron emission tomography (PET) imaging studies to visualize and quantify the density and distribution of VMAT2 in the brain. N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide PET imaging has been used to investigate various neurological disorders such as Parkinson's disease, Huntington's disease, and schizophrenia, as well as to study the effects of drugs and environmental factors on monoamine neurotransmitter systems.
属性
CAS 编号 |
125846-62-0 |
|---|---|
产品名称 |
N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide |
分子式 |
C27H39IN2O5 |
分子量 |
598.5 g/mol |
IUPAC 名称 |
3-(7,8-dimethoxy-4-oxo-2,5-dihydro-1H-3-benzazepin-3-yl)propyl-[2-(3,4-dimethoxyphenyl)ethyl]-dimethylazanium;iodide |
InChI |
InChI=1S/C27H39N2O5.HI/c1-29(2,15-11-20-8-9-23(31-3)24(16-20)32-4)14-7-12-28-13-10-21-17-25(33-5)26(34-6)18-22(21)19-27(28)30;/h8-9,16-18H,7,10-15,19H2,1-6H3;1H/q+1;/p-1 |
InChI 键 |
VZTYMQWOBGCTOO-UHFFFAOYSA-M |
SMILES |
C[N+](C)(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC.[I-] |
规范 SMILES |
C[N+](C)(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC.[I-] |
同义词 |
N-(2-(3,4-dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide UL-AH 99 UL-AH-99 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



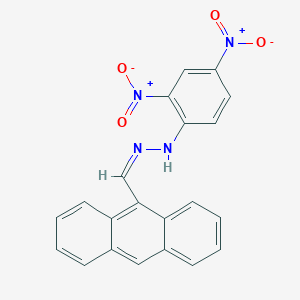
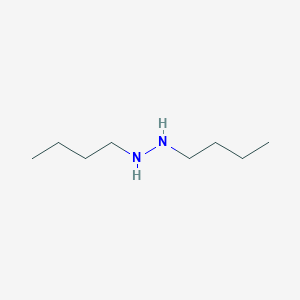
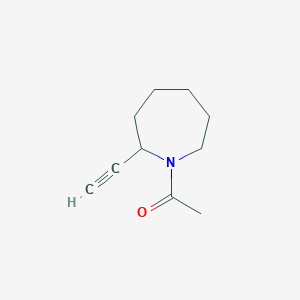
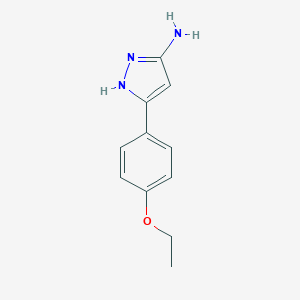
![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)
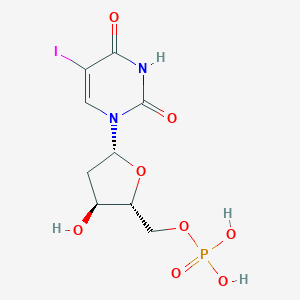


![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)
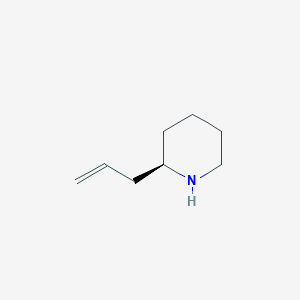
![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)

